5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine
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Overview
Description
5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound binds to biological targets based on its chemical structure, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
5-Methyl-4-((4-methylpiperidin-1-yl)sulfonyl)isoxazol-3-amine can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are known for their wide range of biological and therapeutic applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-4-(4-methylpiperidin-1-yl)sulfonyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-7-3-5-13(6-4-7)17(14,15)9-8(2)16-12-10(9)11/h7H,3-6H2,1-2H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHVFHCNGNVARG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(ON=C2N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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